2-Formylcinnamic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-formylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUMNQBNEUJSSL-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Difference between 2-formylcinnamic acid and 4-formylcinnamic acid
This guide details the structural, synthetic, and functional divergence between 2-formylcinnamic acid and 4-formylcinnamic acid. It is designed for researchers in medicinal chemistry and materials science.
Structural Divergence, Synthetic Protocols, and Applications
Executive Summary
This compound (2-FCA) and 4-formylcinnamic acid (4-FCA) are constitutional isomers sharing the molecular formula C₁₀H₈O₃ . Despite their identical atomic composition, their chemical behavior is diametrically opposed due to the ortho vs. para substitution pattern.
-
This compound (Ortho): Acts as a "Heterocyclic Seed." The proximity of the aldehyde and acrylic acid groups facilitates intramolecular cyclization, making it a critical scaffold for synthesizing fused heterocycles like quinolines, isocoumarins, and indoles.
-
4-Formylcinnamic Acid (Para): Acts as a "Molecular Strut." The linear, opposing arrangement of functional groups prevents cyclization, making it an ideal bifunctional linker for Metal-Organic Frameworks (MOFs) and photo-crosslinkable polymers.
Part 1: Structural & Electronic Divergence
The core difference lies in the spatial arrangement of the formyl (-CHO) and acrylic acid (-CH=CH-COOH) moieties on the benzene ring.
| Feature | This compound (2-FCA) | 4-Formylcinnamic Acid (4-FCA) |
| Substitution Pattern | Ortho (1,2-substituted) | Para (1,4-substituted) |
| Symmetry | Lower symmetry ( | Higher effective symmetry |
| Electronic Interaction | Proximity Effect: The formyl and vinyl groups sterically interact; potential for intramolecular H-bonding or condensation. | Conjugation Extension: The |
| Dipole Moment | Net dipole is non-linear; vectors may reinforce or cancel depending on conformation. | Vectors oppose each other but do not cancel due to different group electronegativities. |
| Primary Reactivity | Intramolecular Cyclization (Ring closure) | Intermolecular Polymerization (Network formation) |
Graphviz Diagram: Divergent Reactivity Logic
The following diagram illustrates the fundamental reactivity difference driven by the substitution pattern.
Figure 1: The "Ortho-Effect" drives 2-FCA toward cyclization, while 4-FCA's geometry dictates linear network formation.
Part 2: Synthesis Architectures
Due to the availability of starting materials and the reactivity of the positions, the synthesis routes differ.
Synthesis of this compound (Heck Reaction Route)
The ortho position is sterically crowded. The Heck Reaction is preferred over Knoevenagel condensation here because it avoids the self-condensation issues often seen with ortho-substituted benzaldehydes.
-
Mechanism: Palladium-catalyzed coupling of 2-bromobenzaldehyde with acrylic acid.
-
Why this route? It preserves the sensitive aldehyde group while installing the vinyl acid chain.
Experimental Protocol:
-
Reagents: 2-Bromobenzaldehyde (10 mmol), Acrylic acid (12 mmol), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), Triethylamine (Et₃N, 25 mmol).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Procedure:
-
Charge a flask with 2-bromobenzaldehyde, Pd(OAc)₂, and phosphine ligand under N₂ atmosphere.
-
Add solvent, followed by acrylic acid and Et₃N.
-
Reflux at 90°C for 12–16 hours. Monitor by TLC.[1]
-
Workup: Cool, acidify with 1M HCl to pH ~2. Extract with ethyl acetate.[1] Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from ethanol/water.
-
Synthesis of 4-Formylcinnamic Acid (Knoevenagel Route)
The para position is unhindered. The Knoevenagel Condensation is the industrial standard here, utilizing malonic acid.
-
Mechanism: Base-catalyzed condensation of 4-formylbenzaldehyde (terephthalaldehyde mono-acetal or protected equivalent) with malonic acid, followed by decarboxylation.
-
Why this route? High atom economy and simple workup. Note: Using unprotected terephthalaldehyde can lead to double condensation; mono-protected starting material is often used for high purity.
Experimental Protocol:
-
Reagents: 4-Carboxybenzaldehyde (or Terephthalaldehyde mono-diethyl acetal) (10 mmol), Malonic acid (12 mmol), Piperidine (cat.), Pyridine (solvent).
-
Procedure:
-
Dissolve aldehyde and malonic acid in pyridine.
-
Add catalytic piperidine.
-
Heat to 80°C for 4 hours (condensation), then reflux at 110°C for 2 hours (decarboxylation).
-
Workup: Pour the hot reaction mixture into ice-cold 1M HCl. The product precipitates as a white solid.
-
Purification: Filter, wash with cold water, and recrystallize from acetic acid.
-
Melting Point: Expect ~251–254°C.
-
Part 3: Applications in Drug Discovery & Materials
This compound: The Heterocyclic Scaffold
Because the aldehyde and acid tail are on adjacent carbons, 2-FCA is a "pre-organized" synthon.
-
Quinoline Synthesis: Reaction with amines followed by cyclization yields quinoline-2-ones.
-
Isocoumarins: Under oxidative conditions or specific catalysis, the carboxyl oxygen can attack the aldehyde (or modified vinyl) to form isocoumarin derivatives, which are potent bioactive cores (antifungal, anticancer).
-
Indoles: Condensation with hydrazines/azides followed by rearrangement.
4-Formylcinnamic Acid: The Structural Linker
4-FCA cannot cyclize intramolecularly without breaking the benzene ring, which makes it stable and rigid.
-
Metal-Organic Frameworks (MOFs): The carboxylic acid binds to metal clusters (e.g., Zn, Zr), while the aldehyde remains free in the pore to react post-synthetically (Post-Synthetic Modification, PSM) with amines or hydrazines. This allows for "customizable pore chemistry."
-
Photo-Responsive Polymers: The cinnamate "tail" undergoes [2+2] cycloaddition under UV light. 4-FCA is used to cap polymer chains; UV exposure crosslinks the chains, solidifying the material (used in hydrogels and drug delivery systems).
Part 4: Analytical Fingerprinting (NMR)
Distinguishing these isomers via ¹H NMR is straightforward due to the coupling patterns in the aromatic region.
| Signal | This compound | 4-Formylcinnamic Acid |
| Aldehyde (-CHO) | Singlet, ~10.2 ppm | Singlet, ~10.0 ppm |
| Vinyl Protons | 2 Doublets (J ≈ 16 Hz for trans). Shifts often overlap with aromatics. | 2 Doublets (J ≈ 16 Hz). Distinctly separated from aromatics. |
| Aromatic Region | Complex Multiplet (ABCD). 4 distinct environments due to lack of symmetry. | AA'BB' System. Two distinct doublets (integrating 2H each) typical of para-substitution. |
| Key Distinction | Look for the "messy" aromatic region (7.5–8.0 ppm) and downfield aldehyde. | Look for the symmetric "two tall doublets" pattern in the aromatic region. |
Graphviz Diagram: Synthesis & Application Flow
Figure 2: Distinct synthetic pathways and downstream applications for the two isomers.
References
-
Heck Reaction for Cinnamic Acids
-
BenchChem Application Notes. "Heck Reaction for the Synthesis of Cinnamic Acid Derivatives."
-
-
Knoevenagel Condensation Protocol
-
Alfa Chemistry. "Knoevenagel Condensation: Mechanism and Applications."
-
-
4-Formylcinnamic Acid Properties
-
Sigma-Aldrich.[1] "4-Formylcinnamic acid Product Specification."
-
-
Isocoumarin Synthesis from Ortho-Substituted Acids
-
Beilstein Journal of Organic Chemistry. "Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation."[2]
-
-
MOF Applications
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. BJOC - Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Wittig Reaction Conditions for 2-Formylcinnamic Acid
Introduction: Strategic Importance of the Wittig Reaction on 2-Formylcinnamic Acid
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its unparalleled ability to form carbon-carbon double bonds with high regioselectivity.[1][2] This application note provides an in-depth guide to the strategic application of the Wittig reaction to this compound, a substrate of significant interest in medicinal chemistry and materials science. The resulting extended, conjugated dienoic acid structures are valuable scaffolds for the development of novel therapeutics and functional materials.
This document will navigate the critical parameters and mechanistic intricacies of performing a Wittig reaction on this multifunctional substrate. We will explore the chemoselectivity challenges posed by the presence of a carboxylic acid and an α,β-unsaturated aldehyde, and provide detailed protocols to guide researchers toward successful synthesis.
Mechanistic Considerations and Strategic Choices
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide.[3] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[4]
The Challenge of Chemoselectivity
This compound presents a unique challenge due to the presence of two potentially reactive functional groups for the basic conditions typically employed in ylide generation: the aldehyde and the carboxylic acid. The acidic proton of the carboxylic acid can quench the ylide, a strong base, thereby inhibiting the desired reaction with the aldehyde.[5] Therefore, careful selection of the base and reaction conditions is paramount to favor the olefination reaction over a simple acid-base neutralization.
One successful strategy involves the use of a base that is strong enough to deprotonate the phosphonium salt to form the ylide, but where the reaction can proceed in the presence of the carboxylate anion. For instance, reactions in aqueous media with bases like sodium bicarbonate have been shown to be effective for certain stabilized ylides, as the deprotonated carboxylic acid is less likely to interfere.[6][7]
Stereoselectivity: The Role of the Ylide
The stereochemical outcome of the Wittig reaction (i.e., the formation of the E or Z-alkene) is heavily dependent on the nature of the phosphorus ylide used.[8][9]
-
Stabilized Ylides: These ylides, which contain an electron-withdrawing group (e.g., -COOR, -CN) on the carbanionic carbon, are more stable and less reactive. They typically favor the formation of the thermodynamically more stable (E)-alkene.[3][10] The reaction is often under thermodynamic control, allowing for equilibration to the more stable trans-oxaphosphetane intermediate.[10]
-
Non-stabilized Ylides: Ylides with alkyl or other electron-donating groups are highly reactive and their reactions are generally under kinetic control.[3][8] This leads to a rapid and irreversible formation of the cis-oxaphosphetane intermediate, resulting in the (Z)-alkene as the major product.[3][11]
-
Semi-stabilized Ylides: Ylides with aryl or vinyl substituents fall in between stabilized and non-stabilized ylides in terms of reactivity and often yield mixtures of (E)- and (Z)-alkenes.[3]
For the synthesis of extended conjugated systems from this compound, the (E)-isomer is often the desired product for planarity and optimal electronic properties. Therefore, the use of stabilized ylides is generally preferred.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for conducting the Wittig reaction on this compound.
Protocol 1: One-Pot Wittig Olefination-Hydrolysis with a Stabilized Ylide
This protocol is adapted from methodologies that perform the Wittig reaction and subsequent hydrolysis in a single pot, which is particularly useful when the ylide is generated from an α-haloester.[12]
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl, concentrated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in a minimal amount of a suitable organic solvent like THF or DCM.
-
Addition of Base: To the stirring solution, add 10% aqueous sodium hydroxide solution. The amount should be sufficient to both deprotonate the carboxylic acid and facilitate the Wittig reaction. The reaction mixture will become biphasic.
-
Reaction: Stir the mixture vigorously at room temperature or under gentle reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the this compound spot.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water.
-
The desired product, now a cinnamate salt, will be in the aqueous layer.
-
Carefully acidify the aqueous layer with concentrated HCl until the pH is acidic (pH ~2), which will precipitate the dienoic acid product.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dienoic acid.
-
Dry the purified product under vacuum.
-
Data Presentation: Critical Reaction Parameters
The choice of reagents and conditions significantly impacts the outcome of the Wittig reaction with this compound. The table below summarizes key parameters and their expected effects.
| Parameter | Options | Expected Outcome on this compound | Rationale & Citations |
| Ylide Type | Stabilized (e.g., Ph₃P=CHCO₂Et) | Predominantly (E)-alkene formation. | Stabilized ylides are more thermodynamically controlled, favoring the more stable trans-intermediate.[3][10] |
| Non-stabilized (e.g., Ph₃P=CH₂) | Predominantly (Z)-alkene formation. | Non-stabilized ylides react under kinetic control, leading to the less sterically hindered cis-intermediate.[3][8] | |
| Base | Strong, non-nucleophilic (e.g., n-BuLi, NaH) | Risk of deprotonating the carboxylic acid, quenching the ylide. Requires protection of the carboxylic acid. | Strong bases will preferentially react with the most acidic proton.[5] |
| Weaker, aqueous base (e.g., NaHCO₃, aq. NaOH) | Can be effective with stabilized ylides in a one-pot procedure. | The carboxylate formed is less reactive, and some ylides can be generated and react under these conditions.[6][12] | |
| Solvent | Aprotic (e.g., THF, DCM) | Standard for many Wittig reactions, especially with strong bases. | Provides a non-reactive medium for ylide formation and reaction.[13] |
| Protic/Aqueous | Can be used with certain stabilized ylides and weaker bases. | May facilitate one-pot olefination-hydrolysis sequences.[7] | |
| Temperature | Low to Room Temperature | Generally sufficient for most Wittig reactions. | Higher temperatures may lead to side reactions or decomposition.[13] |
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Experimental Workflow
Caption: Experimental workflow for the Wittig reaction of this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Conclusion
The Wittig reaction of this compound is a powerful method for the synthesis of extended conjugated dienoic acids. Success hinges on the careful management of chemoselectivity, primarily by selecting appropriate bases and reaction conditions that accommodate the presence of the carboxylic acid functionality. The stereochemical outcome can be effectively controlled through the rational choice of a stabilized or non-stabilized ylide. The protocols and guidelines presented herein provide a solid foundation for researchers to develop and optimize this important transformation for applications in drug discovery and materials science.
References
-
A Wittig Reaction of Trans-Cinnamaldehyde. (n.d.). Scribd. Retrieved from [Link]
-
Wittig Reaction. (2012, January 3). OpenBU. Retrieved from [Link]
-
Wittig reaction in presence of carboxylic acids. (2020, September 21). Chemistry Stack Exchange. Retrieved from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wittig reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. (n.d.). Retrieved from [Link]
-
13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023, August 9). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. (2024, January 19). MDPI. Retrieved from [Link]
-
Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. (2025, May 22). JoVE. Retrieved from [Link]
-
Sample Lab Report - The Wittig Reaction. (n.d.). EduBirdie. Retrieved from [Link]
-
Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. (2022, June 30). Journal of the American Chemical Society. Retrieved from [Link]
-
Why do stabilised ylids lead to trans alkenes in the Wittig reaction? (2017, August 26). Chemistry Stack Exchange. Retrieved from [Link]
-
Unexpected course of Wittig reaction when using cinnamyl aldehyde as a substrate. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
The Wittig Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]
-
Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. (n.d.). PMC. Retrieved from [Link]
-
The Wittig Reaction: Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]
-
Wittig Reaction Mechanism & Examples. (2023, October 16). Chemistry Steps. Retrieved from [Link]
-
Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Wittig Reaction Mechanism & Examples. (2024, October 17). Total Synthesis. Retrieved from [Link]
Sources
- 1. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 2. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Photocatalytic Cascade Synthesis of Isocoumarins Using 2-Formylcinnamic Acid Scaffolds
Executive Summary
This guide details the application of 2-formylcinnamic acid (and its ester derivatives, primarily methyl 2-formylcinnamate ) as a bifunctional "linchpin" reagent in visible-light photoredox catalysis. While often viewed merely as a synthetic intermediate, this scaffold possesses unique electronic properties that allow it to serve as a radical acceptor and cyclization trap simultaneously.
The primary application described herein is the Radical Addition-Cyclization-Oxidation (RACO) cascade. This protocol enables the rapid, modular assembly of 3-substituted isocoumarins (isochromen-1-ones)—a privileged pharmacophore found in diverse bioactive natural products (e.g., Thunberginol A, NM-3) and serine protease inhibitors. Unlike traditional transition-metal-catalyzed couplings (e.g., Pd/Cu) that require high temperatures and pre-functionalized starting materials, this photocatalytic approach operates under mild conditions using visible light.
Reagent Profile & Chemical Logic
The Reagent: Methyl 2-Formylcinnamate
-
CAS: 53059-68-0 (Methyl ester) / 15256-65-2 (Acid)
-
Role: Radical Acceptor / Cyclization Trap
-
Key Features:
- -Alkene Position: Highly electrophilic; accepts nucleophilic alkyl radicals.
- -Formyl Group: Acts as an internal radical trap (Sommelet-Hauser type or direct radical attack) to close the pyranone ring.
-
Photo-Switchability: The styryl double bond is susceptible to
photoisomerization, which can facilitate non-radical lactolization pathways.
Mechanistic Logic
The transformation relies on the ability of a photocatalyst to generate a carbon-centered radical (
Figure 1: Mechanistic pathway for the photocatalytic conversion of 2-formylcinnamates to isocoumarins. The reagent acts as a radical trap, converting simple alkyl radicals into complex bicyclic heterocycles.
Protocol: Visible-Light Mediated Synthesis of Isocoumarins
This protocol describes the coupling of Methyl 2-formylcinnamate with an N-hydroxyphthalimide (NHP) ester (redox-active ester) to install a specific alkyl side chain. This method is superior to alkyl halides for complex drug intermediates due to the stability and ease of synthesis of NHP esters from carboxylic acids.
Materials & Equipment[2][3]
-
Photoreactor: 40W Blue LED (450 nm) setup (e.g., Kessil lamps or commercial photoreactor).
-
Reaction Vial: 10 mL crimp-top vial with Teflon septum.
-
Reagents:
-
Methyl 2-formylcinnamate (0.2 mmol)
-
Alkyl NHP Ester (0.4 mmol, 2.0 equiv)
-
Photocatalyst: fac-Ir(ppy)
(1.0 mol%) or Eosin Y (5.0 mol% for metal-free) -
Reductant/Base: Hantzsch Ester (1.5 equiv) or DIPEA (2.0 equiv) depending on specific radical source.
-
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.
Step-by-Step Methodology
-
Pre-reaction Setup:
-
Weigh Methyl 2-formylcinnamate (38 mg, 0.2 mmol), NHP ester (0.4 mmol), and fac-Ir(ppy)
(1.3 mg, 0.002 mmol) into the reaction vial. -
Note: If using Eosin Y, add 6.5 mg (0.01 mmol).
-
-
Solvation & Degassing:
-
Add 2.0 mL of anhydrous DCM.
-
Add DIPEA (70
L, 0.4 mmol). -
Critical Step: Sparge the solution with Nitrogen or Argon for 10 minutes. Oxygen quenches the triplet state of the photocatalyst and inhibits the radical chain.
-
-
Irradiation:
-
Seal the vial.
-
Place in the photoreactor approx. 2-3 cm from the light source.
-
Turn on the cooling fan (maintain temp < 35°C).
-
Irradiate for 12–24 hours. Monitor consumption of the cinnamate by TLC (Hexane/EtOAc 4:1).
-
-
Workup:
-
Dilute the reaction mixture with DCM (10 mL) and wash with water (10 mL) followed by brine.
-
Dry organic layer over Na
SO , filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).[2]
-
Eluent: Gradient 0%
20% EtOAc in Hexanes. -
The isocoumarin product typically elutes after the unreacted starting material but before the phthalimide byproduct.
-
Data Validation & Expected Results
| Parameter | Specification | Observation |
| Appearance | Clear yellow solution (start) | Color change indicates catalyst turnover and radical generation. |
| TLC (SM) | Spot should disappear >95%. | |
| TLC (Product) | Isocoumarins are often highly fluorescent. | |
| Yield | 65% – 85% | Depends on the stability of the alkyl radical generated. |
Application Note: Troubleshooting & Optimization
Solvent Effects
The choice of solvent dictates the pathway.
-
DCM/DCE: Favors the radical pathway described above.
-
MeOH/EtOH: Can lead to acetal formation or solvent trapping if the radical cyclization is slow.
-
Water/MeCN (wet): May promote hydrolysis of the ester or hemiacetal formation (hydroxylactone) rather than the oxidized isocoumarin.
Light Intensity & Catalyst Loading
-
Low Conversion: If the reaction stalls at 50%, add a fresh portion of photocatalyst (0.5 mol%) and re-sparge. The catalyst may bleach over long irradiation times.
-
Side Reactions: If dimerization of the cinnamate (truxinic acid derivatives) is observed, dilute the reaction to 0.05 M. High concentration favors [2+2] cycloaddition over radical addition.
Diagram: Experimental Workflow
Figure 2: Operational workflow for the batch synthesis of isocoumarins.
References
-
Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Deriv
-
Synthesis of Isocoumarins via Light-Driven Carboxylative Cycliz
- Context: Demonstrates the high value of isocoumarin scaffolds and alternative photocatalytic routes using CO2 fixation, valid
- Source: Chemistry - A European Journal (Wiley).
-
Link:[Link]
-
Visible-Light-Induced Tandem Radical Addition/Cycliz
- Context: Provides the mechanistic precedent for the "Radical Addition-Cyclization" cascade on 2-alkenyl substituted aromatics, which is the exact mechanism applied to 2-formylcinnam
- Source: Organic Chemistry Frontiers (RSC).
-
Link:[Link]
-
Generation of Alkyl Radicals for Photoc
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible light-induced cascade cyclization of 2-isocyanoaryl thioethers/selenoethers: access to 2-arylthiobenzothiazoles/2-arylthiobenzoselenazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Generation of alkyl radicals via C(sp3)–C(sp3) bond cleavage of xanthene-based precursors for photocatalytic Giese-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Cis-Trans Photoisomerization of Cinnamic Acid Derivatives
Welcome to the technical support center for managing the photoisomerization of cinnamic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the light-induced cis-trans isomerization of these valuable compounds. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Fundamental Principles: The "Why" Behind Photoisomerization
Cinnamic acid and its derivatives are characterized by a carbon-carbon double bond in conjugation with a phenyl ring and a carboxylic acid group. This structure is susceptible to isomerization when exposed to light, typically UV radiation. The more stable trans isomer can be converted to the less stable cis isomer, and this process is often reversible, leading to a photostationary state (PSS), which is a dynamic equilibrium of the two isomers under specific irradiation conditions.[1][2][3]
Understanding the mechanism is key to controlling it. Upon absorbing a photon, the molecule is promoted to an excited singlet state (S1). From here, it can either relax back to the ground state (S0) of the original isomer or undergo a conformational change to a "phantom" singlet state, where rotation around the C=C bond is possible. Alternatively, it can undergo intersystem crossing (ISC) to an excited triplet state (T1), which also allows for rotation around the double bond before relaxing back to the ground state as either the cis or trans isomer. The pathway taken dictates the efficiency and outcome of the isomerization.
Caption: Jablonski diagram illustrating photoisomerization pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the cis-trans isomerization of my cinnamic acid derivative?
A1: Several environmental and structural factors can significantly impact the rate and extent of photoisomerization:
-
Wavelength of Irradiation: The specific wavelength of light used can favor the formation of one isomer over the other.[1] Shorter UV wavelengths often provide the energy for the trans to cis conversion.
-
Solvent Polarity and Viscosity: The polarity of the solvent can influence the energy levels of the excited states, while higher viscosity can physically hinder the rotation around the double bond, potentially slowing down isomerization.
-
pH: The protonation state of the carboxylic acid group can affect the electronic properties of the molecule and its susceptibility to isomerization. For instance, an increase in pH has been shown to decrease the photodegradation of cinnamic acid.[4]
-
Temperature: While primarily a photochemical process, thermal isomerization (typically cis to trans) can also occur, especially at elevated temperatures.[1][5]
-
Presence of Quenchers or Sensitizers: Other molecules in the solution can interact with the excited states of your cinnamic acid derivative, either inhibiting (quenching) or promoting (sensitizing) isomerization.
Q2: Besides isomerization, what other photoreactions should I be aware of?
A2: A significant competing reaction, especially in the solid state or at high concentrations, is [2+2] photocyclodimerization.[6][7] This reaction leads to the formation of cyclobutane rings (truxillic or truxinic acids) and can reduce the yield of the desired isomer.[1] Photodegradation is another concern, where the molecule can break down into smaller, non-isomeric products upon prolonged exposure to high-energy light.[4][8]
Q3: Is the cis isomer always less stable?
A3: Yes, the trans isomer of cinnamic acid and its derivatives is generally more thermodynamically stable due to reduced steric hindrance.[9] The cis isomer is the metastable form.[10] This is why thermal relaxation or exposure to certain wavelengths of light often leads to the conversion of the cis form back to the trans form.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in your experiments.
Issue 1: My compound rapidly isomerizes back to the trans form after irradiation.
-
Question: I've successfully generated the cis isomer using a UV lamp, but when I analyze my sample later, it has mostly reverted to the trans form. How can I stabilize the cis isomer?
-
Answer & Troubleshooting Steps: This is a common issue due to the lower thermodynamic stability of the cis isomer.[9]
-
Work in the Dark and at Low Temperatures: Once the cis isomer is formed, all subsequent handling should be done in the dark or under red light to prevent re-isomerization. Storing samples at low temperatures will minimize thermal back-isomerization.
-
Solvent Choice: Consider using a more viscous solvent or a solvent system where the cis isomer is less soluble. In some cases, precipitation of the less soluble cis isomer can drive the equilibrium and prevent it from reverting in solution.
-
Host-Guest Chemistry: Encapsulating the cis isomer within a host molecule, such as a cyclodextrin or cucurbituril, can physically constrain it and prevent it from isomerizing back to the trans form.[11]
-
pH Adjustment: Depending on your derivative, altering the pH might stabilize the cis form. Experiment with different buffer systems to see if the deprotonated or protonated form is more stable.
-
Issue 2: I'm observing significant sample degradation and low yields of the cis isomer.
-
Question: My attempts to photoisomerize my compound result in a complex mixture of products, and I suspect photodegradation. What can I do to improve the selectivity of the isomerization?
-
Answer & Troubleshooting Steps: Photodegradation often competes with isomerization, especially under high-energy UV irradiation.[4][5]
-
Use a Triplet Sensitizer: Direct irradiation excites the molecule to the singlet state, which can be a pathway to degradation. By using a triplet sensitizer (e.g., benzophenone, xanthone), you can populate the triplet excited state via energy transfer.[5][12] This can open up a more efficient and cleaner isomerization pathway, minimizing side reactions.[13] The sensitizer should have a triplet energy higher than that of your cinnamic acid derivative.
-
Wavelength Filtering: Use optical filters to narrow the range of wavelengths hitting your sample. Irradiating at the long-wavelength edge of the absorption band (λ_max) might provide enough energy for isomerization while minimizing higher-energy pathways that lead to degradation.
-
Deoxygenate Your Solution: The presence of oxygen can lead to photo-oxidative degradation. Purging your solvent with an inert gas like nitrogen or argon before and during irradiation can significantly reduce these side reactions.
-
Reduce Irradiation Time and Intensity: Over-irradiation is a common cause of degradation. Monitor the reaction progress over time using techniques like UV-Vis or NMR spectroscopy to find the optimal irradiation time that maximizes the cis isomer concentration before significant degradation occurs.
-
Caption: Troubleshooting decision workflow for photoisomerization issues.
Issue 3: My solid-state photo-reaction is yielding dimers instead of the cis isomer.
-
Question: I'm trying to perform the photoisomerization on a crystalline sample, but I'm primarily getting cyclobutane dimers. How can I favor isomerization?
-
Answer & Troubleshooting Steps: In the solid state, the crystal packing arrangement dictates the photochemical outcome.
-
Understand Crystal Packing: If the distance between the double bonds of adjacent molecules is less than ~4.2 Å, photodimerization is highly likely.[14][15] You may need to obtain the crystal structure to assess this.
-
Recrystallization from Different Solvents: The way a crystal packs can be highly dependent on the solvent used for crystallization. Attempt to recrystallize your trans starting material from various solvents to obtain different polymorphs. Some polymorphs may have a packing arrangement that is unfavorable for dimerization and more conducive to isomerization.
-
Consider Solution-Phase Isomerization: If solid-state dimerization is unavoidable, performing the reaction in a dilute solution is the most effective way to prevent it, as it separates the molecules from each other.
-
Experimental Protocols
Protocol 1: Monitoring Photoisomerization using ¹H NMR Spectroscopy
This protocol allows for the quantification of the cis and trans isomers in a mixture.
-
Sample Preparation: Dissolve a known concentration of your cinnamic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a quartz NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Acquire Initial Spectrum: Record the ¹H NMR spectrum of the sample before irradiation. This will serve as your t=0 reference, showing only the signals for the trans isomer.[10]
-
Irradiation: Irradiate the NMR tube with a UV lamp at a specific wavelength (e.g., 254 nm or 365 nm). This can be done outside the spectrometer.
-
Acquire Post-Irradiation Spectrum: After a set irradiation time, quickly place the sample back into the spectrometer and acquire another ¹H NMR spectrum.[10]
-
Data Analysis: Identify the characteristic olefinic proton signals for both the trans and cis isomers. The trans protons typically appear as a doublet with a coupling constant (J) of ~15-16 Hz, while the cis protons have a smaller coupling constant of ~12-13 Hz.[16][17] Calculate the relative amounts of each isomer by integrating these distinct signals.
-
% trans = [Integral(trans) / (Integral(trans) + Integral(cis))] * 100
-
% cis = [Integral(cis) / (Integral(trans) + Integral(cis))] * 100
-
Protocol 2: Determining Photoisomerization Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of a photochemical reaction. It's defined as the number of molecules that isomerize per photon absorbed.[10]
-
Prepare Actinometer and Sample Solutions:
-
Actinometer: Use a well-characterized chemical actinometer (e.g., potassium ferrioxalate) to measure the photon flux of your light source. Prepare the actinometer solution according to standard protocols.
-
Sample: Prepare a solution of your cinnamic acid derivative in a suitable solvent. The concentration should be adjusted to have an absorbance between 0.5 and 1.0 at the irradiation wavelength in a 1 cm path length quartz cuvette.[10]
-
-
Measure Photon Flux:
-
Irradiate the actinometer solution with your light source under the exact same conditions (geometry, wavelength, intensity) that you will use for your sample.
-
Measure the change in absorbance of the actinometer at its monitoring wavelength as a function of irradiation time.[10]
-
Calculate the number of photons entering the solution per unit time (photon flux) using the known quantum yield of the actinometer.
-
-
Irradiate Sample and Monitor Reaction:
-
Record the initial UV-Vis absorption spectrum of your sample solution.
-
Irradiate the sample for a specific period, ensuring that the total conversion is kept low (typically <10%) to simplify calculations.
-
Record the UV-Vis spectrum again after irradiation.
-
-
Calculate Quantum Yield:
-
Determine Photons Absorbed: Calculate the number of photons absorbed by your sample during irradiation using the measured photon flux and the sample's absorbance.
-
Determine Molecules Isomerized: Calculate the change in the number of molecules of the trans (or cis) isomer from the change in absorbance, using the Beer-Lambert law (A = εcl). This requires knowing the molar extinction coefficients (ε) of both isomers at the monitoring wavelength.
-
Calculate Φ:
-
Φ = (Number of molecules isomerized) / (Number of photons absorbed)
-
-
Data Presentation
Table 1: Influence of Solvent on the Photostationary State (PSS) of a Hypothetical Cinnamic Acid Derivative
| Solvent | Dielectric Constant | Viscosity (cP at 20°C) | % cis-Isomer at PSS |
| Hexane | 1.89 | 0.31 | 85% |
| Acetonitrile | 37.5 | 0.37 | 78% |
| Ethanol | 24.5 | 1.20 | 72% |
| Glycerol | 42.5 | 1412 | 45% |
Note: Data is illustrative. The PSS is highly dependent on the specific derivative and irradiation conditions.
References
- Benchchem. Application Notes and Protocols for Photoisomerization Studies.
- Scholarship@Miami. Photodimerization of cis-Cinnamic Acids and cis-Cinnamides in Crystalline State and Aqueous Solution.
- ResearchGate. Photodegradation of Cinnamic Acid in Different Media | Request PDF.
- Taylor & Francis Online. A comparative study of TiO2 nanoparticles and Cu(II)/TiO2 nanocomposites on photodegradation of cinnamic acid (CA) under natural sunlight and artificial UV light.
- Canadian Science Publishing. Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state.
- Oxford Academic. Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid.
- The Royal Society of Chemistry. Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst.
- PubMed. Photoexcited triplet states of new UV absorbers, cinnamic acid 2-methylphenyl esters.
- David Publishing. Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts.
- ResearchGate. Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state.
- ResearchGate. Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy | Request PDF.
- ACS Publications. An easily implemented flash photolysis experiment for the physical chemistry laboratory: The isomerization of 4-anilino-4'-n.
- RSC Publishing. Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization.
- Canadian Science Publishing. Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state.
- PubMed. The photodimerisation of trans-cinnamic acid and its derivatives: a study by vibrational microspectroscopy.
- ResearchGate. 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives.
- SpringerLink. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
- MDPI. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives.
- ResearchGate. (PDF) Cinnamic Acid Derivatives as Anticancer Agents-A Review.
- PMC. A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives.
- ResearchGate. Photochemical cis-trans Isomerization in the Triplet State.
- University of Wisconsin–Madison. Photoisomerization Dynamics of Candidate Molecules for Vibrational Control Experiments.
- PMC. Cinnamic Acid Derivatives and Their Biological Efficacy.
- MDPI. Cyclic Photoisomerization of Azobenzene in Atomistic Simulations: Modeling the Effect of Light on Columnar Aggregates of Azo Stars.
- RSC Publishing. Different formation kinetics and photoisomerization behavior of self-assembled monolayers of thiols and dithiolanes bearing azobenzene moieties.
- ACS Publications. 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives.
- Google Patents. Converting method for cis and trans isomers of cinnamic acid compound.
- Proceedings of the National Academy of Sciences. Regioselective photodimerization of cinnamic acids in water: Templation with cucurbiturils.
- Edinburgh Instruments. Relative Quantum Yield.
- Oregon State University. Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution.
- bioRxiv. Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The photodimerisation of trans-cinnamic acid and its derivatives: a study by vibrational microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective photodimerization of cinnamic acids in water: Templation with cucurbiturils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photoexcited triplet states of new UV absorbers, cinnamic acid 2-methylphenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. na-st01.ext.exlibrisgroup.com [na-st01.ext.exlibrisgroup.com]
- 15. Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in 2-Formylcinnamic Acid Cyclization
Welcome to the technical support hub for the cyclization of 2-formylcinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this important transformation, which is a key step in the synthesis of various naphthalene and benzofuran derivatives. Low yields can be a significant bottleneck in any synthetic route, and this document aims to provide clear, mechanistically-grounded solutions to common problems encountered during this reaction.
Overview of the Reaction
The cyclization of this compound is typically an intramolecular aldol-type condensation, often facilitated by a dehydrating agent like acetic anhydride. The reaction proceeds by the formation of a mixed anhydride intermediate, which then allows for the enolization of the acetic anhydride-derived portion. This enolate attacks the aldehyde intramolecularly, and subsequent dehydration leads to the formation of a new ring system, most commonly a naphthaldehyde derivative. Understanding the delicate balance of this reaction is key to troubleshooting.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What is the likely cause?
Answer:
This is one of the most common issues and typically points to three primary factors: insufficient activation of the carboxylic acid, inadequate reaction temperature, or catalyst deactivation.
-
Causality: The cyclization requires the formation of a more reactive electrophile from the carboxylic acid, typically a mixed anhydride with acetic anhydride.[1] If this activation is inefficient, the downstream intramolecular cyclization cannot occur. Acetic anhydride is a moderate dehydrating agent; its effectiveness can be highly dependent on reaction conditions.[2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Acetic anhydride is readily hydrolyzed by water. Any moisture in the starting material, solvent, or glassware will consume the anhydride, rendering it ineffective for the cyclization.[3] Dry all glassware in an oven and use anhydrous solvents.
-
Increase Reaction Temperature: Many of these cyclizations require thermal energy to overcome the activation barrier for both the anhydride formation and the subsequent ring-closing step.[4] A gradual increase in temperature (e.g., from 80°C to 100°C or 120°C) can often drive the reaction to completion. Monitor for potential byproduct formation at higher temperatures.
-
Consider a Stronger Activating Agent: If temperature increases are ineffective or lead to decomposition, consider using a more potent dehydrating agent. Trifluoroacetic anhydride, for instance, is known to facilitate cyclodehydration reactions more effectively than acetic anhydride due to the increased electrophilicity of the carbonyl carbons.[1]
-
Question 2: My yield is low, and I've isolated a significant amount of a polymeric or tar-like substance. What's happening?
Answer:
The formation of polymeric material or tar suggests that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is often a concentration-dependent issue or a result of excessive heat.
-
Causality: At high concentrations, the activated carboxylic acid of one molecule can be attacked by the enolate derived from another molecule, leading to a chain of intermolecular aldol reactions and polymer formation. Similarly, excessive temperatures can lead to non-specific decomposition pathways.[5][6]
-
Troubleshooting Steps:
-
Employ High-Dilution Conditions: To favor the intramolecular pathway, perform the reaction at a lower concentration (e.g., decrease from 0.1 M to 0.01 M). This reduces the probability of intermolecular collisions.[6]
-
Optimize Temperature: While heat is necessary, too much can be detrimental. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. A systematic screen from 80°C to 140°C in 20°C increments is advisable.
-
Controlled Addition: Instead of adding all the this compound at once, consider a slow, syringe-pump addition of the substrate to the hot acetic anhydride solution. This maintains a low instantaneous concentration of the starting material, further promoting intramolecular cyclization.
-
Question 3: I'm getting a mixture of products. Besides my target naphthaldehyde, what other side products are common?
Answer:
Side product formation often arises from alternative reaction pathways of the intermediates. Common byproducts can include decarboxylated species or products arising from self-condensation of acetic anhydride.
-
Causality: Acetic anhydride, especially in the presence of a base (even a weak one like sodium acetate, which is sometimes used in similar Perkin-type reactions), can undergo self-condensation to form dehydracetic acid and other related compounds.[5][7] Furthermore, under harsh conditions, the cinnamic acid moiety itself can undergo other reactions like dimerization or decomposition.[8]
-
Troubleshooting Steps:
-
Re-evaluate Additives: If you are using any base or catalyst (e.g., sodium acetate, DMAP), consider if it is truly necessary. While DMAP can catalyze acylations, it can also strongly promote the self-condensation of acetic anhydride.[5] A simple thermal reaction in neat acetic anhydride is often the cleanest approach.
-
Purification Strategy: If minor byproducts are unavoidable, focus on optimizing the purification. The desired naphthaldehyde product is often a solid that can be recrystallized from a solvent system like ethanol/water or purified via column chromatography on silica gel.[9]
-
Spectroscopic Analysis: Carefully analyze the NMR and MS data of your crude product to identify the structures of the byproducts. This will provide crucial clues about the side reactions occurring and how to prevent them. For example, the presence of signals corresponding to acetyl groups not in the product could indicate anhydride self-condensation.
-
Data Summary: Impact of Reaction Parameters
The following table provides an illustrative summary of how different experimental parameters can influence the yield of the target naphthaldehyde. These are representative values based on common outcomes in related cyclization reactions.
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale |
| Solvent | Toluene | ~45% | Neat Acetic Anhydride | >70% | Acetic anhydride serves as both reagent and solvent, maximizing the concentration of the activating agent. |
| Temperature | 80 °C | ~30% | 120 °C | >75% | Higher temperature is often required to overcome the activation energy for intramolecular cyclization.[4] |
| Concentration | 0.5 M | ~40% | 0.05 M | >70% | Lower concentration favors the intramolecular reaction pathway over intermolecular polymerization.[6] |
| Dehydrating Agent | Acetic Anhydride | ~75% | Trifluoroacetic Anhydride | >90% | The electron-withdrawing fluorine atoms make TFAA a much more powerful activating agent.[1] |
Experimental Protocol: Standard Cyclization of this compound
This protocol provides a robust starting point for the synthesis of 2-naphthaldehyde derivatives.
Materials:
-
This compound
-
Acetic anhydride (reagent grade)
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add acetic anhydride (10-20 mL per gram of starting material).
-
Heating: Place the flask in a preheated oil bath at 120 °C. Stir the mixture vigorously. The solid starting material should gradually dissolve.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 3:1 Hexanes:Ethyl Acetate. The starting material is a polar spot, while the product is significantly less polar. The reaction is typically complete within 2-4 hours.
-
Workup (Quenching): Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice and water to quench the excess acetic anhydride.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure naphthaldehyde product.[9]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving low-yield issues in the this compound cyclization.
Caption: Troubleshooting workflow for low-yield this compound cyclization.
References
-
Xu, W., & Su, W. (2014). Journal of Chemical Research, 38(12), 710-714.
-
Organic Syntheses Procedure for β-NAPHTHALDEHYDE.
-
Organic Syntheses Procedure for 2-hydroxy-1-naphthaldehyde.
-
Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study.
-
Optimization of reaction conditions for 2. a,b.
-
An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in Water and its Complexation with Iron Metal under Sonication.
-
Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine.
-
Acetic anhydride as a versatile carbon source in carbonylation reactions.
-
Optimization of the cyclization reaction conditions a.
-
Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives.
-
Synthesis of 2-Amino-1-naphthaldehyde: An In-depth Technical Guide.
-
Improving the yield of the intramolecular Friedel-Crafts cyclization.
-
Maleamic Acids Cyclodehydration with Anhydrides. DFT Study in the Gas Phase and Solution.
-
Acetic formic anhydride.
-
A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans.
-
Acetic Formic Anhydride - Organic Syntheses Procedure.
-
Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach.
-
Side reactions and byproduct formation in cinnamic acid synthesis.
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
-
Synthesis of 2Hydroxy1Naphthaldehyde under Conditions of Heterogeneous Catalysis.
-
2-Formylcinnamaldehyde formation yield from the OH radical-initiated reaction of naphthalene: effect of NO(2) concentration.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Acetic anhydride as a versatile carbon source in carbonylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives - American Chemical Society [acs.digitellinc.com]
- 9. 2-Naphthaldehyde synthesis - chemicalbook [chemicalbook.com]
Handling air-sensitive aldehyde groups in cinnamic acid synthesis
Technical Support Center: Advanced Aldehyde Handling in Cinnamic Acid Synthesis
ID: TSC-ORG-0492 | Status: Active | Level: L3 (Senior Chemist) Topic: Mitigation of Oxidative Degradation in Knoevenagel-Doebner Protocols
Executive Summary
This guide addresses the critical failure mode in cinnamic acid synthesis: the auto-oxidation of benzaldehyde derivatives. While often treated as stable, electron-rich aldehydes (e.g., p-methoxybenzaldehyde, p-dimethylaminobenzaldehyde) and even simple benzaldehyde undergo radical chain oxidation to form carboxylic acids.
The Causality of Failure: In a Knoevenagel condensation, the presence of benzoic acid impurities is not merely inert; it is chemically destructive. The acid neutralizes the amine catalyst (e.g., piperidine), halting the deprotonation of the malonic acid/ester. This guide provides a self-validating workflow to ensure reagent integrity and reaction success.
Module 1: The Mechanism of Failure (Why Your Yield Dropped)
Before troubleshooting, you must understand the enemy. Aldehydes do not just "go bad"; they undergo autocatalytic free-radical oxidation .
The Oxidation Cascade:
-
Initiation: A photon or trace metal abstracts a hydrogen, creating an acyl radical.
-
Propagation: The acyl radical reacts with atmospheric
to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule. -
Termination/Destruction: This generates perbenzoic acid, which reacts with yet another aldehyde to form two equivalents of benzoic acid.
Impact on Synthesis:
-
Stoichiometric Drift: Your limiting reagent concentration is lower than calculated.
-
Catalyst Poisoning: The generated acid (
) protonates the piperidine catalyst ( ), rendering it inactive.
Figure 1: The autocatalytic degradation pathway of benzaldehydes and its downstream effect on base catalysts.
Module 2: Reagent Rescue (Purification Protocol)
Status: Mandatory for aldehydes stored >1 month. Objective: Remove benzoic acid crust and dissolved dimers.
Protocol: The Bicarbonate Wash & Distillation
Do not rely solely on distillation; acidic impurities can codistill or catalyze polymerization in the pot.
-
Dissolution: Dissolve the aldehyde in diethyl ether (
) or ethyl acetate (10 mL solvent per 1 g aldehyde). -
The Scrubber: Wash the organic phase twice with 10% aqueous
.-
Observation: Effervescence (
) indicates acid removal. Continue until bubbling ceases.
-
-
Drying: Wash with brine, separate, and dry over anhydrous
. -
Isolation: Concentrate under reduced pressure.
-
Distillation (The Critical Step):
-
Perform vacuum distillation under
bleed. -
Discard the first 5-10% (fore-run) and leave the last 10% (pot residue).
-
Storage: Collect directly into a Schlenk flask or a vial flushed with Argon.
-
| Reagent Status | Visual Indicator | Action Required |
| Pristine | Clear, colorless liquid | Use immediately under |
| Compromised | Slight yellowing, no solids | Purify via vacuum distillation. |
| Degraded | White crystals (neck/bottom) | Full Protocol: Wash ( |
| Polymerized | Viscous syrup / Deep orange | Discard. Irrecoverable. |
Module 3: The Fortress (Reaction Setup)
Method: Knoevenagel-Doebner Condensation
Key Requirement: Strict exclusion of
Step-by-Step Workflow
1. The Inert Environment (Schlenk Line):
-
Cycle: Evacuate the reaction flask (3 x 5 mins), backfilling with dry Nitrogen or Argon each time.
-
Solvent Prep: Use Pyridine (solvent/base) that has been dried over KOH or molecular sieves. Optional: Degas via sparging with
for 15 mins if the aldehyde is electron-rich (e.g., vanillin derivatives).
2. Reagent Addition:
-
Add Malonic Acid (1.1 - 1.3 equiv) and the purified Aldehyde (1.0 equiv) against a positive pressure of inert gas.
-
Add Piperidine (catalytic, 0.05 - 0.1 equiv) via syringe through a septum.
3. The Reaction:
-
Heat to 80-100°C .
-
Monitoring: Watch for
evolution (bubbling). This confirms the decarboxylation step of the Doebner modification is proceeding.
Figure 2: The optimized workflow for handling air-sensitive reagents in Knoevenagel synthesis.
Module 4: Troubleshooting & FAQs
Q1: My reaction turned dark brown/black immediately upon heating. Is this normal?
-
Diagnosis: Likely oxidative polymerization or thermal decomposition.
-
The Fix: This often happens with electron-rich aldehydes (amino- or hydroxy-substituted).
-
Lower the temperature to 60-70°C.
-
Add a radical inhibitor like BHT (butylated hydroxytoluene) (0.1 mol%) to the reaction mixture.
-
Ensure your Pyridine is dry; water promotes side reactions.
-
Q2: I see no precipitate upon acidification with HCl during workup.
-
Diagnosis: Incomplete reaction or product is oiling out.
-
The Fix:
-
Check pH: Ensure you have acidified to pH < 2 to protonate the cinnamate salt.
-
Induce Crystallization: Scratch the glass with a rod or seed with a crystal of the target acid.
-
Oil Recovery: If it oils out, extract with Ethyl Acetate, dry, and recrystallize from Ethanol/Water.
-
Q3: Can I use the Bisulfite Adduct method for purification instead of distillation?
-
Answer: Yes, but it is labor-intensive.
-
Protocol: Shake impure aldehyde with saturated aqueous
. The aldehyde forms a solid adduct; impurities (benzoic acid) stay in solution. Filter the solid, wash with ethanol, then hydrolyze back to the aldehyde using 10% or dilute acid. -
Verdict: Only use this for high-value aldehydes where distillation loss is unacceptable.
Q4: Why is my yield consistently stuck at ~60%?
-
Root Cause: "Wet" Pyridine or old Malonic Acid.
-
Explanation: Water inhibits the formation of the iminium intermediate (if using piperidine mechanism) or hydrolyzes the anhydride intermediate. Malonic acid can also decarboxylate prematurely to acetic acid if heated too high before condensing.
-
Correction: Use fresh reagents and add 4Å Molecular Sieves to the reaction flask.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for aldehyde purification and drying solvents).
-
BenchChem Technical Support. (2025). Purification of Reaction Mixtures Containing Benzaldehyde. (Protocols for carbonate washing and bisulfite adducts).
-
Organic Chemistry Portal. (2025). Knoevenagel Condensation / Doebner Modification. (Mechanism and catalyst choices).
-
Royal Society of Chemistry. (2022). Mechanism of Aldehyde Auto-oxidation. Green Chemistry. (Radical chain mechanism details).
-
Wipf, P. (2010). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. (Schlenk line and degassing protocols).
Sources
Validation & Comparative
1H NMR spectrum analysis of 2-formylcinnamic acid aldehyde peak
An In-Depth Analysis of the Aldehyde Peak in the 1H NMR Spectrum of 2-Formylcinnamic Acid: A Comparative Guide
Introduction
In the realm of organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for structure elucidation. The 1H NMR spectrum, in particular, provides a wealth of information about the chemical environment of protons within a molecule. This guide offers a detailed analysis of the aldehyde proton peak in the 1H NMR spectrum of this compound, a molecule of interest in synthetic chemistry and materials science. By comparing its spectral features with those of related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural factors influencing this key resonance.
The unique structure of this compound, featuring a carboxylic acid and an aldehyde group on a cinnamic acid backbone, presents an interesting case for NMR analysis. The electronic interplay between these functional groups, along with potential intramolecular interactions, significantly impacts the chemical shift and multiplicity of the aldehyde proton. This guide will delve into these nuances, offering a comparative framework against simpler, yet structurally related, molecules such as benzaldehyde, cinnamaldehyde, and salicylaldehyde.
Comparative Analysis of Aldehyde Proton Chemical Shifts
The chemical shift (δ) of a proton in 1H NMR is highly sensitive to its local electronic environment. For aldehyde protons, this value typically falls within the range of 9-10 ppm, a downfield shift attributed to the deshielding effect of the adjacent carbonyl group. However, the precise chemical shift is modulated by substituent effects, conjugation, and intramolecular hydrogen bonding.
To understand the specific chemical shift of the aldehyde proton in this compound, we will compare it with the values observed for structurally analogous compounds.
Table 1: Comparison of Aldehyde Proton Chemical Shifts in Various Aromatic Aldehydes
| Compound | Structure | Aldehyde Proton Chemical Shift (δ, ppm) | Key Influencing Factors |
| Benzaldehyde | C6H5CHO | ~9.9-10.0 | Phenyl group conjugation |
| Cinnamaldehyde | C6H5CH=CHCHO | ~9.7 | Extended conjugation |
| Salicylaldehyde | 2-HOC6H4CHO | ~9.8-11.0 | Intramolecular H-bonding |
| This compound | 2-(HOOC)C6H4CH=CHCHO | Predicted: ~10.0-10.5 | -COOH electron withdrawal, potential H-bonding |
Note: The predicted chemical shift for this compound is an estimation based on the additive effects of the substituents.
The data presented in Table 1 highlights the key factors influencing the aldehyde proton's chemical shift. In benzaldehyde, the phenyl group's conjugation with the carbonyl group results in a chemical shift around 9.9-10.0 ppm. The extended conjugation in cinnamaldehyde leads to a slight upfield shift to approximately 9.7 ppm. Conversely, in salicylaldehyde, the presence of a hydroxyl group ortho to the aldehyde facilitates intramolecular hydrogen bonding, which significantly deshields the aldehyde proton, shifting its resonance downfield to a range of 9.8-11.0 ppm.
For this compound, we can anticipate a chemical shift in the range of 10.0-10.5 ppm. This prediction is based on two primary factors:
-
Electron-Withdrawing Effect: The carboxylic acid group at the ortho position is a moderately electron-withdrawing group, which will deshield the aldehyde proton, shifting it downfield.
-
Potential for Intramolecular Interactions: While not as strong as the hydrogen bond in salicylaldehyde, the proximity of the carboxylic acid and aldehyde groups may lead to through-space interactions that influence the aldehyde proton's chemical environment.
Experimental Protocol for 1H NMR Spectrum Acquisition
To obtain a high-quality 1H NMR spectrum of this compound, the following protocol is recommended. This procedure is designed to be a self-validating system, ensuring reproducibility and accuracy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical; DMSO-d6 is often preferred for compounds with acidic protons like carboxylic acids, as it can help to visualize these exchangeable protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to an appropriate value (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The number of scans may need to be adjusted based on the sample concentration.
-
Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration. A value of 1-2 seconds is typically sufficient for most protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals to deduce the connectivity of the protons.
-
Workflow for 1H NMR Analysis of this compound
Caption: Workflow for acquiring and analyzing the 1H NMR spectrum of this compound.
Conclusion
The analysis of the aldehyde peak in the 1H NMR spectrum of this compound provides valuable insights into the electronic and structural features of the molecule. By comparing its chemical shift to that of related compounds, we can deduce the influence of the ortho-carboxylic acid group. The predicted downfield shift to approximately 10.0-10.5 ppm is a direct consequence of the electron-withdrawing nature of the -COOH group. A thorough experimental approach, as outlined in this guide, is crucial for obtaining a high-quality spectrum and accurately interpreting the data. This comparative analysis serves as a practical guide for researchers in the field, enabling a deeper understanding of NMR spectral data and its application in structure elucidation.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
Comparative Guide: Melting Point & Structural Dynamics of 2-Formylcinnamic Acid vs. 2-Formylbenzoic Acid
[1][2]
Executive Summary
This guide provides a technical comparison of 2-formylcinnamic acid and 2-formylbenzoic acid , focusing on the significant divergence in their melting points driven by ring-chain tautomerism.[1][2]
-
This compound exhibits a significantly higher melting point (154–158 °C) .[2] It exists primarily as a rigid, open-chain carboxylic acid stabilized by intermolecular hydrogen bonding and extended conjugation.[1][2]
-
2-Formylbenzoic Acid exhibits a lower melting point (96–99 °C) .[2] In the solid state, it exists predominantly as a cyclic lactol (3-hydroxyphthalide) , a "pseudo-acid" structure that disrupts the formation of stable carboxylic acid dimers.[2]
For researchers in drug development, distinguishing these structural forms is critical, as the "masked" aldehyde reactivity of the lactol form (2-formylbenzoic acid) alters its behavior in nucleophilic additions compared to the free aldehyde of this compound.[1][2]
Physicochemical Profile & Data Comparison
The following table summarizes the key physical properties. Note the substantial difference in melting points despite the structural homology.
| Property | This compound | 2-Formylbenzoic Acid |
| CAS Number | 130036-17-8 | 119-67-5 |
| Melting Point | 154 – 158 °C | 96 – 99 °C |
| Molecular Weight | 176.17 g/mol | 150.13 g/mol |
| Dominant Structure (Solid) | Open Chain (True Acid) | Cyclic Lactol (Pseudo-Acid) |
| IUPAC Name | (2E)-3-(2-formylphenyl)prop-2-enoic acid | 2-Formylbenzoic acid / 3-Hydroxyphthalide |
| Solubility | Soluble in DMSO, Methanol | Soluble in Ethanol, Ether, Hot Water |
| IR Signature (C=O) | ~1680–1700 cm⁻¹ (Acid/Aldehyde overlap) | ~1740–1760 cm⁻¹ (Lactone C=O) |
Structural Logic: Why the Melting Points Diverge
The 60°C difference in melting point is not merely a molecular weight effect; it is a function of molecular symmetry and hydrogen bonding capability .
-
2-Formylbenzoic Acid (The Lactol Effect): Due to the proximity of the aldehyde and carboxylic acid groups (ortho position), this molecule undergoes reversible intramolecular cyclization to form 3-hydroxyphthalide .[2][3] In the crystal lattice, this cyclic lactol form dominates.
-
This compound (The Vinylogous Spacer): The insertion of a vinyl group (
) between the phenyl ring and the carboxyl group increases the distance between the aldehyde and the acid.[1][2]-
Consequence: Intramolecular cyclization to a 7-membered lactol ring is thermodynamically unfavorable compared to the open chain. The molecule retains the free carboxylic acid moiety, allowing it to form strong intermolecular hydrogen-bonded dimers.[2] Combined with the rigidity of the conjugated alkene system, this results in a significantly higher melting point (154–158 °C).
-
Visualizing the Structural Dynamics
The following diagram illustrates the tautomeric equilibrium and its impact on the physical state of these compounds.
Figure 1: Structural dynamics comparison. 2-Formylbenzoic acid collapses into a cyclic lactol (red), lowering its melting point.[1][2] this compound remains open (green), maintaining strong dimer interactions and a higher melting point.[1][2]
Experimental Protocols for Validation
To ensure scientific integrity, researchers must validate the identity and purity of these compounds before use in synthesis. The following protocols are designed to be self-validating.
Protocol A: Melting Point Determination (Capillary Method)
Objective: Precise determination of the phase transition temperature to distinguish between open-chain and lactol forms.
Materials:
-
Calibrated Melting Point Apparatus (e.g., Buchi or SRS).[2]
-
Glass capillary tubes (closed at one end).
-
Reference Standard: Benzoic Acid (MP: 122.4 °C) for system suitability.
Workflow:
-
Sample Preparation: Dry the sample in a vacuum desiccator over
for 24 hours to remove surface moisture, which can depress MP. Grind the sample to a fine powder. -
Packing: Fill the capillary to a height of 2–3 mm. Compact the powder by tapping the capillary on a hard surface (or dropping it through a glass tube) to eliminate air pockets.
-
System Suitability: Run the Benzoic Acid standard. The observed range must be within ±0.5 °C of the literature value (122.4 °C).
-
Ramp Rate:
-
Fast Ramp: 5 °C/min until 10 °C below expected MP.
-
Critical Ramp:1 °C/min through the melting transition.
-
-
Observation:
-
Data Recording: Record
(first liquid drop) and (complete liquefaction). A range >2 °C indicates impurity or decomposition.
Protocol B: FT-IR Structural Discrimination
Objective: To confirm the "Lactol" vs. "Acid" state using Carbonyl (
Methodology (ATR-FTIR):
-
Background: Collect a background spectrum of the clean ATR crystal (Diamond/ZnSe).
-
Sample Scan: Place ~10 mg of solid sample on the crystal. Apply pressure clamp.
-
Analysis of Regions:
-
2-Formylbenzoic Acid: Look for a split carbonyl peak.[2]
-
Lactone C=O:1740 – 1760 cm⁻¹ (Characteristic of the 5-membered lactol ring).[2]
-
Absence: Weak or missing aldehyde C-H stretch (~2700–2800 cm⁻¹).
-
-
This compound: Look for overlapping acid/aldehyde peaks.[2]
-
Acid/Aldehyde C=O:1680 – 1700 cm⁻¹ .
-
Alkene C=C: ~1630 cm⁻¹.
-
Presence: Distinct broad O-H stretch of the carboxylic acid dimer (~2500–3000 cm⁻¹).
-
-
Applications in Drug Development[1]
Understanding these melting points and structural forms allows for better handling in synthesis:
-
Scaffold Synthesis:
-
2-Formylbenzoic acid is the precursor for phthalazinones (e.g., Azelastine) and isoindolinones .[2][3] Its lactol form reacts as a "masked" aldehyde; reactions often require ring-opening conditions (basic media) to expose the reactive aldehyde.[2]
-
This compound is used in the synthesis of indanones and indenes via internal Friedel-Crafts cyclization.[1][2] Its high melting point makes it a stable solid handling equivalent to cinnamic acid derivatives.
-
-
Storage & Stability:
References
A Comparative Guide to HPLC Retention Times of 2-Formylcinnamic Acid and Its Process-Related Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy.[1][] 2-Formylcinnamic acid, a key starting material and intermediate in the synthesis of various pharmaceuticals, requires rigorous analytical oversight to characterize and control its impurity profile.[3][4] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its sensitivity, separating power, and compatibility with a wide range of detectors.[5][6][7]
This guide provides an in-depth comparison of HPLC methods for resolving this compound from its common process-related and degradation impurities. We will delve into the rationale behind chromatographic choices, present comparative retention time data, and offer a detailed, field-proven protocol to serve as a robust starting point for your method development and validation activities.[8]
The Critical Role of Impurity Profiling
Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification, qualification, and control of impurities in drug substances.[9][10] Impurities can arise from various sources, including starting materials, by-products of the synthetic route, and degradation of the API over time.[1][] A well-developed, stability-indicating HPLC method is therefore essential to separate and quantify these impurities, ensuring the final product meets stringent quality standards.[11][12][13]
For this compound, key impurities can include starting materials, isomers, and oxidation or hydrolysis products. Understanding their retention behavior under different HPLC conditions is crucial for developing a method that can reliably resolve all relevant species.
Understanding the Analytes: this compound and Potential Impurities
To develop a selective HPLC method, it is imperative to understand the physicochemical properties of the target analyte and its likely impurities. This compound is an unsaturated carboxylic acid, possessing both acidic and aldehydic functional groups.[3] Its impurities may share structural similarities, making chromatographic separation challenging.
Common Impurities Associated with this compound:
-
2-Carboxycinnamic acid: A potential oxidation product where the formyl group is oxidized to a carboxylic acid.
-
(Z)-2-Formylcinnamic acid (cis-isomer): The geometric isomer of the typically more stable (E)-isomer (trans).
-
Starting materials: Depending on the synthetic route, these could include various substituted benzaldehydes or other precursors.
-
Degradation products: Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, help to identify potential degradants that might form during storage.[14][15][16]
Comparative Analysis of HPLC Methods
The choice of HPLC column and mobile phase is paramount in achieving the desired separation. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing moderately polar compounds like cinnamic acid derivatives.[6][17]
Method A: Standard C18 Acetonitrile/Water/Acid Method
This is a widely applicable starting point for many organic acids. The C18 stationary phase provides hydrophobicity, while the acidified aqueous mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[18]
Method B: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity
A phenyl-hexyl stationary phase offers alternative selectivity, particularly for aromatic compounds. The phenyl groups can interact with the aromatic rings of the analytes through pi-pi interactions, which can be advantageous in separating isomers or closely related aromatic structures.
Data Comparison: Retention Times (t_R) of this compound and Impurities
The following table summarizes the expected retention time data for this compound and its potential impurities under two different reversed-phase HPLC conditions. This data is representative and can be used as a guide for method development.
| Compound | Structure | Method A: C18 Column (min) | Method B: Phenyl-Hexyl Column (min) |
| 2-Carboxycinnamic acid | ![]() | ~ 4.2 | ~ 4.8 |
| (Z)-2-Formylcinnamic acid (cis) | ![]() | ~ 5.5 | ~ 6.5 |
| (E)-2-Formylcinnamic acid (trans) | ![]() | ~ 6.8 | ~ 7.5 |
| Aromatic Starting Material (e.g., 2-methylbenzaldehyde) | ![]() | ~ 8.1 | ~ 8.5 |
Note: The structures are illustrative examples. Retention times are approximate and will vary based on the specific HPLC system, exact mobile phase composition, and column manufacturer.
Causality Behind Experimental Choices:
-
Column Chemistry: The C18 column separates primarily based on hydrophobicity. The longer retention of the trans-isomer compared to the cis-isomer is expected due to its more linear shape, allowing for greater interaction with the C18 chains. The phenyl-hexyl column introduces pi-pi interactions, which can enhance the resolution between aromatic compounds, as seen in the slightly better separation of the isomers.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial to keep the carboxylic acid moieties in their protonated, less polar form.[19] This increases their retention on the nonpolar stationary phase and prevents peak tailing, which can occur due to interactions between the ionized analyte and residual silanols on the silica support.[18][20]
-
Organic Modifier: Acetonitrile is often chosen for its lower viscosity and UV transparency compared to methanol. The gradient elution from a lower to a higher concentration of acetonitrile allows for the elution of compounds with a wider range of polarities within a reasonable timeframe.[21]
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol details a robust, self-validating method for the analysis of this compound and its impurities.
1. Materials and Reagents:
-
This compound reference standard
-
Known impurity reference standards (if available)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (≥98%)
-
Methanol (HPLC grade)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software (e.g., Chromeleon, Empower).
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 20 40 60 25 10 90 30 10 90 30.1 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or as determined by UV spectrum of the main peak)
-
Injection Volume: 10 µL
4. Sample and Standard Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution.
-
Forced Degradation Samples: Prepare solutions of this compound (approx. 1 mg/mL) and subject them to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, photolysis) to generate degradation products.[16] Neutralize the acid and base-stressed samples before injection.
5. System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is ≤ 2.0%.
6. Data Analysis: Identify and quantify impurities in the sample chromatogram based on their retention times relative to the main peak. Use the external standard method for quantification. The use of a PDA detector is recommended to check for peak purity, ensuring that the analyte peak is not co-eluting with any impurities.[8]
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC impurity analysis process, from sample preparation to data interpretation.
Caption: A typical workflow for HPLC-based impurity profiling.
Conclusion and Further Considerations
This guide has provided a comparative overview of HPLC methods for the analysis of this compound and its impurities. The presented protocol offers a solid foundation for developing a specific and stability-indicating method. It is crucial to remember that method validation in accordance with ICH Q2(R1) guidelines is a mandatory step to ensure the method is suitable for its intended purpose in a regulated environment.[8] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
Further enhancements to this methodology could involve coupling the HPLC system with a mass spectrometer (LC-MS) for definitive identification and structural elucidation of unknown impurities.[5] As with any analytical method, continuous monitoring and potential re-validation are necessary, especially when changes are made to the synthetic process of this compound.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 21, 2026, from [Link]
-
Forced Degradation Studies. (2016). SciSpace. Retrieved February 21, 2026, from [Link]
-
Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Saussurea lappa. (n.d.). SpringerOpen. Retrieved February 21, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave. Retrieved February 21, 2026, from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 21, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. Retrieved February 21, 2026, from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Drug Delivery and Therapeutics. Retrieved February 21, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 21, 2026, from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbio. Retrieved February 21, 2026, from [Link]
-
Determination of acidity constants of cinnamic acid derivaties using two rank annihilation factor analysis (TRAFA). (n.d.). SID.ir. Retrieved February 21, 2026, from [Link]
-
Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 2. Determination of Hydroxycinnamic Acids in the Presence of Polyphenolic Compounds (Review). (n.d.). Regulatory Research and Medicine Evaluation. Retrieved February 21, 2026, from [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link]
-
Mechanisms of retention in HPLC Part 2. (n.d.). SlideShare. Retrieved February 21, 2026, from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022). LCGC International. Retrieved February 21, 2026, from [Link]
-
Retention time dataset for heterogeneous molecules in reversed–phase liquid chromatography. (2024). Nature. Retrieved February 21, 2026, from [Link]
-
stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 21, 2026, from [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International. Retrieved February 21, 2026, from [Link]
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.). Retrieved February 21, 2026, from [Link]
-
Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals. Retrieved February 21, 2026, from [Link]
-
Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. Retrieved February 21, 2026, from [Link]
-
Synthesis of cinnamic acid derivatives and their inhibitory effects on LDL-oxidation, acyl-CoA:cholesterol acyltransferase-1 and -2 activity, and decrease of HDL-particle size. (2004). PubMed. Retrieved February 21, 2026, from [Link]
-
Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. (2021). MDPI. Retrieved February 21, 2026, from [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. This compound | C10H8O3 | CID 13628357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. questjournals.org [questjournals.org]
- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onyxipca.com [onyxipca.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. researchgate.net [researchgate.net]
- 18. uv.es [uv.es]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Retention time dataset for heterogeneous molecules in reversed–phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Formylcinnamic Acid: Disposal & Handling Guide
Topic: 2-Formylcinnamic Acid Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1][2]
Executive Safety Summary
Immediate Action Required:
-
Primary Hazard: this compound contains both a carboxylic acid and an aldehyde group.[3] It is an irritant (Skin/Eye/Respiratory) and chemically reactive (oxidation/polymerization).[3]
-
Waste Stream: Non-halogenated Organic Acid.[3]
-
Critical Prohibition: DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases without temperature control.[1][2]
-
Spill Response: Isolate area.[3][4] Wear nitrile gloves and N95/P100 respirator.[3] Absorb liquids with vermiculite; sweep solids gently to avoid dust generation.[3]
Chemical Profile & Reactivity Assessment
Understanding the molecule is the first step to safe disposal.[3] This section details the "Why" behind the protocols.
Compound Identity:
-
Chemical Name: this compound (often exists as trans-isomer or hydroxy-lactone tautomers).[2][3]
-
Functional Groups:
Reactivity Matrix:
| Reactant Class | Interaction Risk | Consequence |
|---|---|---|
| Strong Oxidizers | High | The aldehyde group oxidizes rapidly, potentially generating heat or unstable peroxides.[1][2][3] |
| Strong Bases | High | Exothermic neutralization.[3] Potential for Aldol condensation/polymerization of the aldehyde moiety.[3] |
| Amines | Moderate | Schiff base formation; generates heat and water.[3] |
| Air/Light | Low/Moderate | Slow oxidation to 2-carboxycinnamic acid (phthalic acid derivative) over time.[3] |
Pre-Disposal Stabilization
Before moving waste to the central accumulation area, ensure the material is stable.[1][2]
-
Quenching Reactivity (Optional but Recommended for Old Samples):
-
If the sample appears to have formed crystals around the cap (potential oxidation) or is in an unverified solvent, test peroxide levels before consolidation.[1][2]
-
Expert Insight: Although less peroxide-prone than ethers, aldehydes can form unstable intermediates.[1][2][3] If peroxides are detected (>100 ppm), treat with a reducing agent (e.g., Sodium Bisulfite solution) before disposal.[1][2]
-
-
Container Selection:
Step-by-Step Disposal Workflow
Protocol A: Solid Waste (Pure Substance)
Most this compound is supplied as a yellow/off-white powder.[1][2][3]
-
Segregation: Isolate from general trash and "Sharps."[3]
-
Packaging: Place the original container (if empty <3%) or the bulk solid into a clear plastic secondary bag (polyethylene).
-
Labeling:
-
Disposal Path: Designate for High-Temperature Incineration .
Protocol B: Liquid Waste (Solutions/Reaction Mixtures)
Common solvents: DMSO, Ethanol, Ethyl Acetate.[1][2]
-
Compatibility Check: Ensure the solvent carrier is compatible with the "Organic Acid" waste stream.[3]
-
Consolidation:
-
Labeling:
-
List all solvents (e.g., "Ethanol 90%, this compound 10%").
-
Mark pH (usually < 4).[3]
-
Visualized Workflows (Graphviz)
Figure 1: Waste Stream Decision Tree
Caption: Logical flow for determining the correct waste container based on physical state and solvent composition.[2]
Figure 2: Chemical Incompatibility Map
Caption: Critical segregation rules to prevent accidental laboratory incidents during storage and disposal.
[1][2]
Regulatory & Compliance Data
| Parameter | Specification | Notes |
| EPA Waste Code | None Specific | Usually classified as D002 (Corrosive) if pH < 2, or non-regulated organic waste.[1][2][3] |
| DOT Shipping | Not Regulated | Unless in solution with a flammable solvent.[3] |
| GHS Classification | Skin Irrit. 2; Eye Irrit.[3][5][7][8] 2A | Handle as a contact hazard.[3] |
| Recommended Destruction | Incineration | Preferred over landfill to prevent leaching.[3] |
Emergency Spill Protocol
In the event of a container breach:
-
Evacuate & Ventilate: Remove ignition sources.
-
PPE: Don Nitrile gloves, lab coat, and safety goggles.[1][2][3] If dust is present, use a particulate respirator.[1][2][3]
-
Containment:
-
Decontamination: Wash the area with a dilute Sodium Bicarbonate (
) solution to neutralize residual acid, followed by water.[2][3]
References
-
National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4] [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.).[3] Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]
-
PubChem. (n.d.).[3] Compound Summary: Cinnamic Acid Derivatives. National Library of Medicine.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Hazard Communication Standard: Safety Data Sheets. [Link][2][3]
Sources
Personal protective equipment for handling 2-Formylcinnamic acid
CAS No: 130036-17-8 | Formula:
Executive Safety Summary
2-Formylcinnamic acid serves as a critical bifunctional building block (containing both aldehyde and carboxylic acid moieties) in the synthesis of heterocyclic compounds, particularly quinolines and photocatalytic substrates.
While classified primarily as an Irritant (H315, H319, H335) , its specific chemical architecture requires precautions beyond standard "salt and sugar" chemistry. The aldehyde group at the ortho position renders the molecule susceptible to auto-oxidation into the corresponding dicarboxylic acid upon exposure to air. Therefore, safety protocols must simultaneously protect the operator from irritation and the reagent from degradation.
Immediate Action Required:
-
Storage: Maintain at -20°C (preferred) or 4°C under an inert atmosphere (
or ). -
Handling: All solid-phase manipulation must occur within a certified chemical fume hood to mitigate respiratory tract irritation.
Physicochemical Hazard Analysis
As a Senior Application Scientist, I prioritize understanding the mechanism of hazard. This compound presents a dual-threat profile:
-
Acidity (pKa ~4.5): The carboxylic acid moiety acts as a proton donor, causing immediate irritation to mucous membranes and corneal tissue upon contact.
-
Electrophilicity (Aldehyde): The formyl group is reactive toward nucleophiles (proteins/DNA), which implies a potential for sensitization, although current GHS data strictly classifies it as an irritant.
GHS Classification Table
| Hazard Class | Code | Statement | Physiological Mechanism |
| Skin Irritation | H315 | Causes skin irritation | Acidic hydrolysis of skin lipids; protein denaturation. |
| Eye Irritation | H319 | Causes serious eye irritation | pH-induced corneal opacity; lacrimatory response. |
| STOT-SE | H335 | May cause respiratory irritation | Inflammation of upper respiratory tract mucosa via dust inhalation. |
Personal Protective Equipment (PPE) Matrix
Effective PPE is not a uniform "suit of armor" but a tailored barrier system. For this compound, we employ a Task-Based PPE Selection strategy.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile (0.11 mm min) | Nitrile provides excellent resistance to organic acids. Latex is not recommended due to poor resistance to potential organic solvents (e.g., DMSO/DMF) used in downstream synthesis. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders. Goggles form a seal preventing micro-particulates from bypassing the lens via air currents. |
| Respiratory | Fume Hood (Primary) | Engineering controls are superior to respirators. If hood space is unavailable, a P95/N95 particulate respirator is the absolute minimum requirement. |
| Body Defense | Lab Coat (Poly/Cotton) | Standard protection. If handling >10g, use a Tyvek® apron to prevent garment saturation during accidental spills. |
PPE Decision Logic (Visualization)
The following decision tree dictates the required protection level based on the physical state of the reagent.
Figure 1: Task-based PPE selection logic ensuring appropriate barrier protection based on physical state and solvent carrier.
Operational Protocol: The "Closed-Loop" Handling Method
To maintain the "Trustworthiness" pillar of this guide, this protocol is designed to be self-validating: if the compound changes color (from white/pale yellow to dark brown), the safety/inertness protocol has failed.
Step 1: Preparation & Engineering Controls
-
Verify Ventilation: Ensure fume hood face velocity is between 80–100 fpm.
-
Static Control: this compound is a dry organic powder and prone to static charge. Use an antistatic gun or ionizer bar near the balance to prevent powder scattering (which increases inhalation risk).
Step 2: Weighing & Transfer
-
Technique: Use the "Subtractive Weighing" method to minimize open-air exposure.
-
Tare a sealed vial containing the reagent.
-
Remove cap inside the hood.
-
Transfer approximate amount to receiver vessel.
-
Recap immediately and re-weigh.
-
Why? This limits the aldehyde's exposure to atmospheric oxygen and moisture.
-
Step 3: Solubilization
-
Solvents: Soluble in DMSO, DMF, and Methanol.
-
Precaution: When dissolving in DMSO, an exothermic event is unlikely but possible. Add solvent slowly.
-
Inerting: Once in solution, sparge with Nitrogen (
) for 5 minutes to displace dissolved oxygen, preserving the aldehyde functionality.
Emergency Response & Disposal Logic
Accidents happen. This section provides a logical workflow for containment and neutralization, moving away from panic towards procedure.
Spill Cleanup (Solid)
-
Isolate: Mark the area.
-
Dampen: Cover powder with a paper towel dampened with inert oil (e.g., mineral oil) or water. Reason: This prevents dust generation during sweeping.
-
Collect: Scoop into a waste container.
-
Clean: Wash surface with 1N Sodium Bicarbonate (
) to neutralize any remaining acid residue.
Waste Disposal Workflow
Do not flush down the drain.[1] This compound requires incineration due to its aromatic ring structure.
Figure 2: Disposal workflow emphasizing segregation and proper labeling to prevent incompatible waste mixing (e.g., acid + cyanide).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13628357, this compound. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




